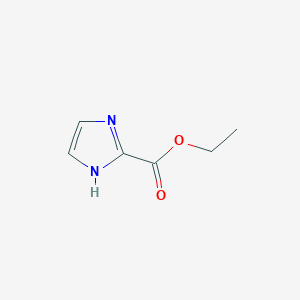
2,5-Dimetilpiridin-3-amina
Descripción general
Descripción
2,5-Dimethylpyridin-3-amine, also known as 2,5-Dimethylpyridin-3-amine, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Productos farmacéuticos: Síntesis de fármacos
En la industria farmacéutica, 2,5-Dimetilpiridin-3-amina se utiliza como bloque de construcción para sintetizar diversos fármacos. Sus derivados se exploran por su potencial terapéutico, incluidas las propiedades antifúngicas y posiblemente como intermediarios en la creación de nuevos medicamentos .
Ciencia de los materiales: Síntesis química
Este compuesto juega un papel en la ciencia de los materiales donde se utiliza en la síntesis de moléculas complejas. Sus derivados se pueden utilizar para crear materiales con propiedades específicas, como una mayor durabilidad o conductividad .
Síntesis química: Bloques de construcción
This compound: sirve como precursor en la síntesis de derivados de pirimidinamina, que son valiosos en el desarrollo de nuevos agroquímicos. Estos derivados son cruciales para crear compuestos con excelente actividad biológica, incluidos los fungicidas .
Bioquímica: Estudio de aminas biógenas
Las aminas biógenas son esenciales en bioquímica para las funciones fisiológicas y como precursores de las hormonas This compound se puede utilizar en el estudio de estos compuestos, que tienen funciones significativas en la regulación del crecimiento, la conducción nerviosa y el control de la presión arterial .
Aplicaciones industriales: Compuesto intermedio
En diversas aplicaciones industriales, This compound se emplea como compuesto intermedio. Está involucrado en la producción de productos químicos que requieren estructuras específicas que contienen nitrógeno .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYLAOKFUUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604047 | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-02-2 | |
| Record name | 2,5-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine advantageous in the development of CRF(1) receptor antagonists?
A: Research indicates that incorporating 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine into pyrazinone-based structures led to enhanced potency and improved in vivo properties as CRF(1) receptor antagonists []. Specifically, compound 19e in the study, which contains this novel group, exhibited high binding affinity (IC₅₀ = 0.86 nM) and demonstrated efficacy in a rat model of anxiety [].
Q2: How does the incorporation of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine impact the metabolic profile of pyrazinone-based CRF(1) receptor antagonists?
A: A key concern with the initial lead compound (compound 8) was the formation of significant levels of reactive metabolites, potentially leading to undesirable drug reactions []. The introduction of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine in compound 19e significantly reduced the formation of reactive metabolites. Analysis showed that glutathione (GSH) adducts, indicative of reactive metabolite formation, were only estimated to be 0.1% of the total drug-related material excreted []. This suggests a more favorable metabolic profile for compounds containing this novel group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















